

A Comparative Guide to USP28 Inhibitors: Usp28-IN-2, AZ1, and FT206

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Compound of Interest

Compound Name: *Usp28-IN-2*

Cat. No.: *B12393081*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three small molecule inhibitors of Ubiquitin-Specific Peptidase 28 (USP28): **Usp28-IN-2**, AZ1, and FT206. USP28 is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology due to its role in stabilizing key oncoproteins such as c-MYC, c-JUN, and Δ Np63.^{[1][2]} Inhibition of USP28 leads to the degradation of these proteins, thereby impeding cancer cell proliferation and survival.^{[3][4]} This document summarizes their performance based on available experimental data, furnishes detailed experimental methodologies, and visualizes key biological pathways and workflows.

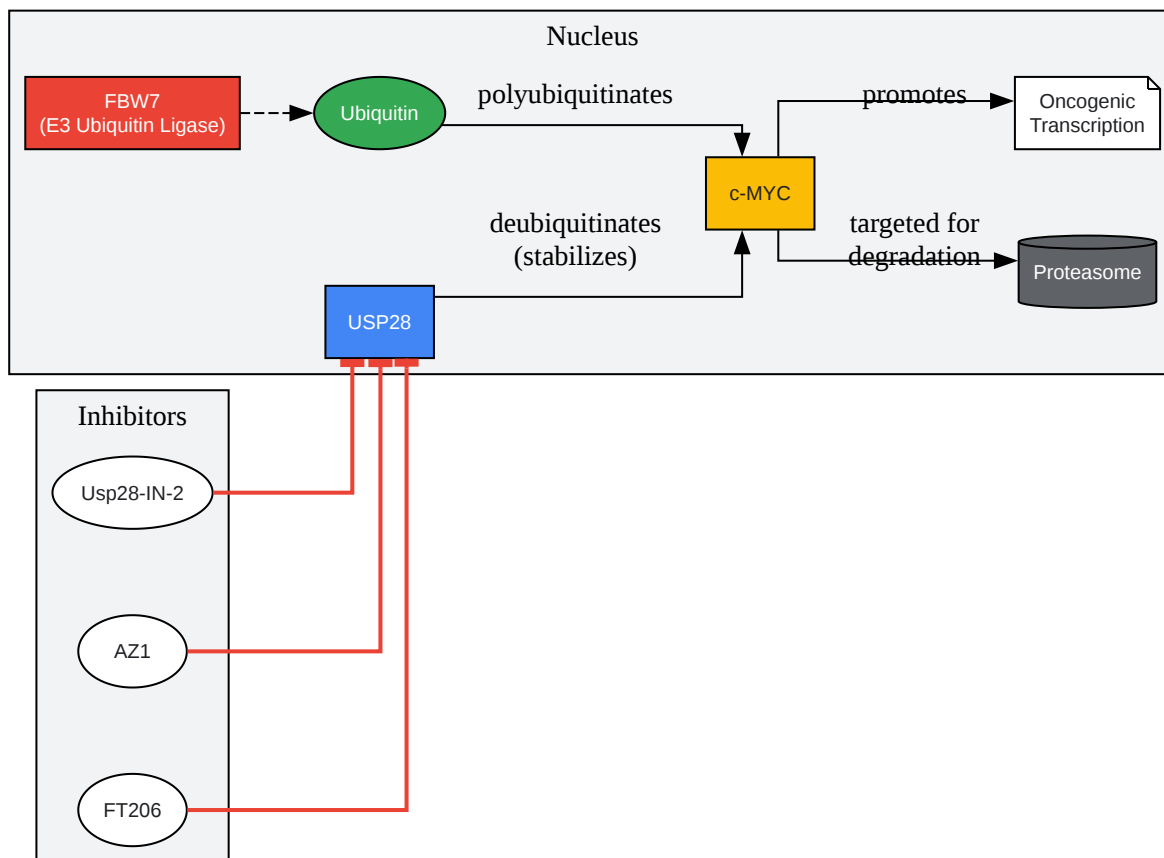
Data Presentation: Quantitative Comparison of USP28 Inhibitors

The following table summarizes the key quantitative data for **Usp28-IN-2**, AZ1, and FT206, facilitating a direct comparison of their potency and selectivity.

Feature	Usp28-IN-2	AZ1	FT206
USP28 IC50	0.3 μ M	0.6 μ M	~0.15 μ M[5]
USP25 IC50	Not explicitly reported, but noted to have high selectivity over other USPs.	0.7 μ M	1.01 μ M[5]
Selectivity Profile	Highly selective over USP2, USP7, USP8, USP9x, UCHL3, and UCHL5.	Dual inhibitor of USP25 and USP28 with high selectivity over other deubiquitinases.[3]	Dual inhibitor of USP25 and USP28, with preferential activity towards USP28.[5][6]
Reported Cellular Effects	Down-regulates cellular c-Myc levels, inhibits colony formation in colorectal cancer cells, and enhances sensitivity to Regorafenib.	Induces apoptosis and loss of cell viability in cancer cell lines; modulates c-Myc levels and half-life.[3]	Reduces c-MYC, c-JUN, and Δ p63 protein levels; induces regression of lung squamous cell carcinoma (LSCC) in preclinical models.[6][7]
In Vivo Efficacy	Data not readily available.	Attenuates colitis and tumorigenesis in mouse models.	Induces tumor regression in mouse models of LSCC.[7]

Mandatory Visualizations

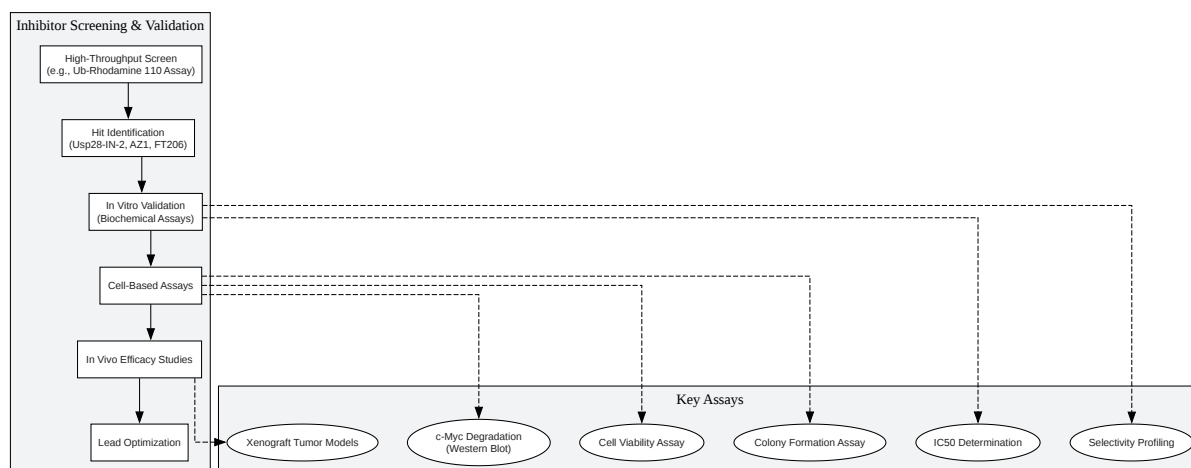
Signaling Pathway Diagram



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Caption: USP28-Mediated Regulation of c-MYC Stability.

Experimental Workflow Diagram



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Caption: Experimental Workflow for USP28 Inhibitor Discovery.

Experimental Protocols

Ubiquitin-Rhodamine 110 Deubiquitinase Assay

This assay is a common method for screening and characterizing deubiquitinase (DUB) inhibitors.[8][9][10]

Principle: The substrate, ubiquitin-rhodamine 110, is non-fluorescent. Upon cleavage by a DUB such as USP28, the rhodamine 110 fluorophore is released, resulting in a measurable increase in fluorescence.

Materials:

- Recombinant human USP28 enzyme
- Ubiquitin-Rhodamine 110 substrate
- Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
- Test inhibitors (**Usp28-IN-2**, AZ1, FT206) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

- Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add a fixed concentration of recombinant USP28 enzyme to each well of the microplate.
- Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate to all wells.
- Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
- The rate of reaction is determined from the linear phase of the fluorescence increase.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular c-Myc Degradation Assay (Immunoprecipitation and Western Blot)

This assay determines the effect of USP28 inhibitors on the stability of endogenous c-Myc in cancer cells.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Cancer cell line expressing c-Myc (e.g., HCT116, H520)
- Test inhibitors (**Usp28-IN-2**, AZ1, FT206)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-c-Myc antibody
- Protein A/G agarose beads
- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies: anti-c-Myc, anti-ubiquitin, anti-actin (or other loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Seed cancer cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the USP28 inhibitors or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).
- Lyse the cells in ice-cold lysis buffer.
- Clarify the cell lysates by centrifugation.

- For Immunoprecipitation: a. Pre-clear the lysates by incubating with protein A/G agarose beads. b. Incubate a portion of the cleared lysate with an anti-c-Myc antibody overnight at 4°C. c. Add protein A/G agarose beads to pull down the c-Myc-antibody complex. d. Wash the beads several times with lysis buffer. e. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
- For Western Blotting: a. Resolve the whole-cell lysates and immunoprecipitated samples by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against c-Myc, ubiquitin (for IP samples), and a loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of c-Myc and its ubiquitination.

Colony Formation Assay

This assay assesses the long-term effect of the inhibitors on the ability of single cells to proliferate and form colonies.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Cancer cell line
- Complete culture medium
- Test inhibitors (**Usp28-IN-2**, AZ1, FT206)
- 6-well culture plates
- Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

- Prepare a single-cell suspension of the cancer cells.
- Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

- Allow the cells to adhere for 24 hours.
- Treat the cells with various concentrations of the USP28 inhibitors or DMSO. The treatment can be continuous or for a defined period, after which the medium is replaced with fresh medium without the inhibitor.
- Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
- Wash the wells with PBS.
- Fix the colonies with a solution like 10% formalin or ice-cold methanol.
- Stain the colonies with crystal violet solution for 15-30 minutes.
- Gently wash the wells with water and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
- Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the inhibitory effect on clonogenic survival.

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